1H-benzimidazole-4-carboxylic acid
Overview
Description
1H-Benzimidazole-4-carboxylic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is not directly mentioned in the provided abstracts, but its structural relatives are extensively studied due to their coordination properties, biological activity, and potential in materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest in the field of organic chemistry. For instance, 1H-benzimidazole-2-carboxylic acid was synthesized to construct lanthanide coordination polymers under hydrothermal conditions . Another approach for synthesizing benzimidazole derivatives is reported using a one-pot HBTU-promoted methodology from carboxylic acids, yielding a variety of benzimidazoles . Additionally, a simple and efficient one-step synthesis from carboxylic acids with 1,2-phenylenediamines is described, which is applicable to the synthesis of benzimidazoles .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their ability to coordinate with metals, forming various complex structures. For example, lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid exhibit a 2D wave-like layer structure with distorted grids . The silver(I) complex with 1H-benzimidazole-5,6-dicarboxylic acid displays a linear geometry around the silver atom . These structures are often stabilized by hydrogen bonding, contributing to their supramolecular architecture.
Chemical Reactions Analysis
Benzimidazole derivatives participate in various chemical reactions, including the formation of coordination compounds and organic salts. They can act as multidentate ligands, as seen in the synthesis of lanthanide coordination polymers , and form molecular salts with carboxylic acids through noncovalent bonding . Oxorhenium(V) complexes with 1H-benzimidazole-2-carboxylic acid have been synthesized and shown to catalyze epoxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The luminescent properties of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid have been investigated, showing characteristic emission bands . The crystal packing of molecular salts formed from benzimidazole and carboxylic acids is largely determined by hydrogen bonding interactions . The antimicrobial activity of benzimidazole derivatives has also been evaluated, with some compounds exhibiting moderate antibacterial and antifungal effects .
Scientific Research Applications
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Pharmaceutical Sciences
- Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process .
- An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported .
- This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .
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Green Chemistry
- Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .
- The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
- The substituted benzimidazoles are synthesized using ecofriendly methods .
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Antimicrobial Research
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Anticancer Research
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Antiviral Research
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Anti-inflammatory Research
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Organic Synthesis
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Medicinal Chemistry
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Non-Protein Amino Acid Synthesis
Safety And Hazards
Future Directions
Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions. Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .
properties
IUPAC Name |
1H-benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNAFBGAWCMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378068 | |
Record name | 1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazole-4-carboxylic acid | |
CAS RN |
46006-36-4 | |
Record name | 1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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